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Abstract

Tolinapant (ASTX660) is an oral, non-peptidomimetic antagonist of cellular and X-linked inhibitors of
apoptosis proteins (cIAP1/2 and XIAP). By promoting apoptosis and necroptosis and modulating the tumor
microenvironment, it demonstrates potential as a monotherapy and in combination with other modalities for
treating cancers, including lymphomas and solid tumors [1] [2] [3]. This application note details the current
clinical development protocols, known dosing, and strategic rationale for its use in combination therapies,

providing a framework for research and clinical practice.

Introduction to Tolinapant's Mechanism of Action

Tolinapant is a small molecule that antagonizes IAPs, key regulators of cell survival that are frequently
overexpressed in tumors. Its balanced inhibition of cIAP1, cIAP2, and XIAP leads to the induction of
apoptosis and, in T-cell lymphoma models, necroptosis [2]. A putative additional mechanism is the down-
regulation of the NF-kB pathway, which is a critical pro-survival signal in certain cancers like cervical

carcinoma [3]. In the context of cell therapies, tolinapant enhances anti-tumor efficacy in a TNF-a-
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dependent manner, sensitizing cancer cells to immune cell-mediated killing and even inducing bystander

death of antigen-negative cells [1].

The following diagram illustrates the core mechanisms of action of Tolinapant and its synergistic effects in

combination therapies.

Clinical Trial Protocols and Dosing

Ongoing clinical trials are evaluating telinapant across different cancer types and combination regimens.
While the specific Cmax and AUC values from pharmacokinetic (PK) analyses are not publicly disclosed in

the searched literature, the established dosing schedules and trial designs provide critical context.

Table 1: Active Clinical Trials of Tolinapant in Various Indications

Clinical Trial Phase Patient Intervention Primary Status /
Identifier | Name Population Details Endpoints Notes

| CRAIN [3] | Ib | Newly diagnosed cervical cancer (stages IB2-IIIC1) | Tolinapant (dose escalation: 60,
90*, 120, 150, 180 mg) + standard cisplatin-based chemoradiotherapy. Tolinapant given daily for 7 days on
alternate weeks during CRT. *Starting dose: 90 mg. | Safety, MTD, and RP2D. (DLTs assessed over 12
weeks). | Recruiting; uses TiTE-CRM design. Primary completion estimated 2025 [2]. | | ASTX660-03
(NCT05403450) [2] | 1-2 | Relapsed/Refractory Peripheral T-Cell Lymphoma (R/R PTCL) | Arm A:
Tolinapant (dose escalation) + oral decitabine/cedazuridine. Arm B: Oral decitabine/cedazuridine alone.
*Oral decitabine/cedazuridine is given in cycles (e.g., days 1-5 every 28 days). | Phase 1: Safety and RP2D.
Phase 2: Overall Response Rate (ORR). | In progress; not accepting new patients at UCLA [4]. | | Cell
Therapy Combo [1] | Preclinical & Early Clinical | B-cell tumors and other malignancies | Tolinapant
combined with CAR-T, TCR-T, or CAR-NK cells. | Enhanced anti-tumor activity and CAR-T cell expansion.

| Investigational. Mechanism is TNF-a-dependent. |

Key: MTD: Maximum Tolerated Dose; RP2D: Recommended Phase 2 Dose; DLT: Dose-Limiting Toxicity;
TiTE-CRM: Time-to-Event Continual Reassessment Method.
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Experimental Protocols for Key Applications

The following sections outline detailed methodologies for the primary applications of tolinapant as derived

from the clinical trial protocols and research publications.

Protocol: Combining Tolinapant with Chemoradiotherapy in
Cervical Cancer

Based on the CRAIN trial protocol [3].

1. Objective: To establish the safety, MTD, and RP2D of telinapant in combination with standard radical

chemoradiotherapy (CRT) for cervical cancer.

2. Materials:

¢ Drug: Tolinapant in fixed-dose capsules (60 mg, 90 mg, etc.).

e Standard CRT: Cisplatin (40 mg/m?, weekly intravenous), External Beam Radiotherapy (45 Gy in 25
fractions over 5 weeks), followed by Brachytherapy.

e Key Equipment: CT scanner for RECIST v1.1 assessment, facilities for managing adverse events.

3. Procedure:

e Screening & Consent: Obtain ethical approval and informed consent from patients with histologically
confirmed cervical cancer (Stages IB2-1lIC1, ECOG 0-1).

e Treatment Schedule:

o Weeks 1-5: Administer standard CRT.

o Concurrent Tolinapant: Orally, once daily for seven consecutive days during weeks 1, 3, and
5 of CRT.

o Post-CRT: Proceed to standard brachytherapy.

e Dose Escalation: Follow the TiTE-CRM statistical design. The starting dose level is 90 mg.
Escalation to 120 mg, 150 mg, and 180 mg proceeds based on DLT data reviewed by a Safety
Review Committee.

e DLT Assessment Period: 12 weeks from the first dose of tolinapant. DLTs include:

o Grade 4 neutropenia =7 days.
o Grade 3/4 febrile neutropenia or thrombocytopenia.
o Any other Grade 3/4 adverse event deemed related to tolinapant.

¢ Pharmacokinetic Sampling: Collect blood samples at specified time points to characterize the PK
profile of tolinapant (C~max~, T~max~, AUC, half-life) when co-administered with CRT [3].
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Protocol: Combining Tolinapant with Hypomethylating Agents in
PTCL

Based on the ASTX660-03 study design [2].

1. Objective: To assess the safety and preliminary efficacy of tolinapant in combination with oral

decitabine/cedazuridine in patients with R/R PTCL.

2. Materials:

e Drugs: Tolinapant, Oral Decitabine/Cedazuridine (ASTX727).
¢ Key Inclusion Criteria: PTCL patients with =2 prior lines of therapy, ECOG PS <2, measurable
disease. CD30-positive patients must have received brentuximab vedotin.

3. Procedure:

¢ Study Design: Phase 1-2, open-label, randomized in part.

¢ Lead-in Phase: Confirm the tolerability of oral decitabine/cedazuridine alone in the PTCL population.

¢ Randomization (Phase 1): Subjects are randomized to:

o Arm A: Oral decitabine/cedazuridine + Tolinapant (dose escalation).
o Arm B: Oral decitabine/cedazuridine alone.

e Dosing Schedule: A typical cycle is 28 days. Oral decitabine/cedazuridine is administered on Days
1-5 of each cycle. Tolinapant is administered on a schedule defined by the protocol (e.g., daily or on
specific days).

¢ Endpoint Assessment:

o Phase 1 Primary: Identify the RP2D based on safety and DLTSs.
o Phase 2 Primary: Evaluate Overall Response Rate (ORR) in the combination arm at the
RP2D.

¢ Pharmacokinetics: Plasma samples are collected to determine the PK parameters of both

tolinapant and decitabine/cedazuridine, assessing for potential drug-drug interactions [2].

The workflow for this combination strategy, from patient enrollment to analysis, is summarized below.
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Patient Population:
R/R PTCL after >2 prior lines

Lead-in Phase:
Tolerability of Oral Dec/Ced

Phase 1: Randomization

Arm A: Combination Therapy Arm B: Monotherapy
Oral Dec/Ced + Tolinapant (Dose Escalation) Oral Dec/Ced alone

Determine Recommended
Phase 2 Dose (RP2D)

Phase 2: Dose Expansion
RP2D Combination Therapy

Analysis: Safety, PK, and
Efficacy (ORR)

Click to download full resolution via product page

Critical Data and Safety Considerations

Table 2: Key Considerations for Tolinapant Application
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Aspect Details and Implications

Reported Efficacy Single-agent tolinapant showed an ORR of >20% in R/R PTCL [2].
Preclinically, it potently enhances the activity of CAR-T, TCR-T, and CAR-NK
cells [1].

Synergistic Hypomethylating agents like decitabine can re-express genes critical for

Rationale with necroptosis. This pre-sensitizes T-cell ymphoma cells, creating strong

Decitabine synergistic cell death with tolinapant [2].

Safety and DLTs Defined DLTs include prolonged grade 4 neutropenia, grade 3/4 febrile

neutropenia, and grade 3/4 thrombocytopenia. Clinical judgment is paramount
in DLT assessment [3].

Exclusion Criteria Key exclusions often include impaired cardiac function (e.g., QTc 2470 ms),
and the use of strong or moderate CYP3A4 inhibitors/inducers, which could
affect tolinapant metabolism [2].

PK Data Gap The specific quantitative PK parameters (C~max~, AUC) are not reported in
the available search results. These data are likely being characterized in the
ongoing Phase 1 trials [2] [3].

Conclusion and Future Directions

Tolinapant represents a promising therapeutic agent with a novel mechanism of action that can be leveraged
in combination with chemotherapy, radiotherapy, hypomethylating agents, and cell therapies. The current

clinical focus is on defining its safety profile, RP2D, and PK characteristics across these combinations.

The absence of publicly available detailed PK parameters (C~max~, AUC) in the literature underscores the
compound's status as being in active clinical development. Researchers should consult the clinical trial
registries for updates from the ongoing studies (NCTO05403450, ISRCTN18574865) as they reach
completion, which will provide the crucial pharmacokinetic data necessary for optimal dosing and

application.
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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